Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
Overview
Description
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol . It belongs to the class of biphenyl derivatives, which are characterized by two benzene rings connected by a single carbon-carbon bond . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate would depend on its targets and mode of action.
Biochemical Analysis
Biochemical Properties
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the modification of the compound through oxidation, reduction, or hydrolysis reactions . These interactions can significantly influence the compound’s biochemical properties and its role in various metabolic pathways.
Cellular Effects
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation. Additionally, Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes that are vital for cellular metabolism.
Molecular Mechanism
The molecular mechanism of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate involves several key processes. At the molecular level, it exerts its effects through binding interactions with various biomolecules. For instance, it can bind to specific receptors or enzymes, leading to either inhibition or activation of these molecules This binding can result in changes in gene expression, enzyme activity, and overall cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can cause adverse effects, such as liver damage and oxidative stress.
Metabolic Pathways
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate within tissues can also affect its overall biological effects.
Subcellular Localization
The subcellular localization of Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the mitochondria may affect cellular energy production and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction, where 4’-fluoro-1,1’-biphenyl-4-boronic acid is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4’-fluoro-1,1’-biphenyl-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4’-fluoro-1,1’-biphenyl-4-carboxylic acid
- 4’-fluoro-1,1’-biphenyl-4-methanol
- 4’-fluoro-1,1’-biphenyl-4-aldehyde
Uniqueness
Methyl 4’-fluoro-1,1’-biphenyl-4-carboxylate is unique due to its ester functional group, which makes it more reactive in certain chemical reactions compared to its acid, alcohol, or aldehyde counterparts . This reactivity allows for a broader range of synthetic applications and modifications .
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJGXBVKOGLYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189159 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-87-1 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80254-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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